Cas no 942005-06-3 (N-4-(diethylamino)phenyl-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide)

N-4-(diethylamino)phenyl-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-4-(diethylamino)phenyl-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- N-[4-(diethylamino)phenyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
- 942005-06-3
- N-(4-(diethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide
- AKOS024628922
- N-[4-(diethylamino)phenyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- F2213-0423
-
- Inchi: 1S/C23H26N4O3/c1-5-26(6-2)18-13-9-17(10-14-18)24-23(29)22-20(30-4)15-21(28)27(25-22)19-11-7-16(3)8-12-19/h7-15H,5-6H2,1-4H3,(H,24,29)
- InChI Key: BBCPALKXOGDNFR-UHFFFAOYSA-N
- SMILES: O(C)C1=CC(N(C2C=CC(C)=CC=2)N=C1C(NC1C=CC(=CC=1)N(CC)CC)=O)=O
Computed Properties
- Exact Mass: 406.20049070g/mol
- Monoisotopic Mass: 406.20049070g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 670
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 74.2Ų
N-4-(diethylamino)phenyl-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2213-0423-75mg |
N-[4-(diethylamino)phenyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
942005-06-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2213-0423-30mg |
N-[4-(diethylamino)phenyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
942005-06-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2213-0423-25mg |
N-[4-(diethylamino)phenyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
942005-06-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2213-0423-1mg |
N-[4-(diethylamino)phenyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
942005-06-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2213-0423-3mg |
N-[4-(diethylamino)phenyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
942005-06-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2213-0423-2mg |
N-[4-(diethylamino)phenyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
942005-06-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2213-0423-10mg |
N-[4-(diethylamino)phenyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
942005-06-3 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2213-0423-100mg |
N-[4-(diethylamino)phenyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
942005-06-3 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2213-0423-20mg |
N-[4-(diethylamino)phenyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
942005-06-3 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2213-0423-40mg |
N-[4-(diethylamino)phenyl]-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide |
942005-06-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 |
N-4-(diethylamino)phenyl-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Related Literature
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
Additional information on N-4-(diethylamino)phenyl-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Introduction to N-4-(diethylamino)phenyl-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS No. 942005-06-3)
N-4-(diethylamino)phenyl-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 942005-06-3, belongs to the pyridazine class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications.
The molecular structure of N-4-(diethylamino)phenyl-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide incorporates several key functional groups that contribute to its reactivity and biological significance. The presence of a diethylamino group at the 4-position of the phenyl ring enhances its ability to interact with biological targets, while the methoxy group at the 4-position and the methylphenyl group at the 1-position contribute to its solubility and metabolic stability. The oxo group at the 6-position and the carboxamide moiety at the 3-position further influence its pharmacokinetic properties, making it a promising candidate for drug development.
Recent advancements in medicinal chemistry have highlighted the importance of pyridazine derivatives in the discovery of novel therapeutic agents. Pyridazines are known for their ability to modulate various biological pathways, including enzyme inhibition, receptor binding, and signal transduction. The compound N-4-(diethylamino)phenyl-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has been extensively studied for its potential in addressing a range of medical conditions, particularly those involving inflammation, pain management, and neurodegenerative diseases.
In vitro studies have demonstrated that this compound exhibits notable pharmacological properties. Its interaction with biological targets such as enzymes and receptors has been investigated in detail. For instance, research indicates that it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders.
The synthesis of N-4-(diethylamino)phenyl-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been particularly useful in constructing the complex molecular framework of this compound.
The pharmacokinetic profile of this compound is another area of interest. Studies have shown that it exhibits good oral bioavailability and moderate metabolic stability, which are critical factors for drug efficacy. The presence of polar functional groups enhances its solubility in water, facilitating absorption and distribution within the body. Furthermore, its metabolic pathways have been characterized, providing insights into how it is processed by the liver and excreted by the kidneys.
Emerging research also explores the potential applications of N-4-(diethylamino)phenyl-4-methoxy-1-(4-methylphenyl)-6-oxyo-dihydropyridazinee3-carboxamide in combination therapies. Its synergistic effects with other compounds have been investigated in preclinical models, suggesting that it may enhance therapeutic outcomes when used alongside existing treatments. This aspect holds promise for developing more effective strategies against complex diseases.
The safety profile of this compound is another critical consideration. Preclinical toxicology studies have been conducted to assess its potential side effects and determine safe dosage ranges. These studies have provided valuable data on its acute and chronic toxicity profiles, helping to ensure that it can be developed into a safe and effective drug candidate.
In conclusion, N-4-(diethylamino)phenyl-octromethoxy-octromethoxy-octromethoxy-octromethoxy-octromethoxy-octromethoxy-octromethoxy-octromethoxy-octromethoxypyridazinee3-carboxamide (CAS No. 94200506063) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features, combined with its favorable pharmacological properties, make it an attractive candidate for further development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for innovative treatments in various medical fields.
942005-06-3 (N-4-(diethylamino)phenyl-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide) Related Products
- 1803959-28-5(2-Iodo-6-nitro-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)
- 2247107-62-4(3-Bromo-5-chloro-2-(methoxymethoxy)benzene-1-sulfonyl fluoride)
- 1261235-64-6(4-((4-Chloro-5-methylpyrimidin-2-yl)amino)cyclohexanol)
- 2171153-13-0(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobut-2-ynoic acid)
- 112884-83-0(5-Pyrimidinecarbonitrile, 4-amino-2-(trichloromethyl)-)
- 1851137-54-6(3-(But-3-en-2-yl)-1-propylthiourea)
- 2138007-86-8(5-(cyclopropylmethyl)-2-(1-methyl-1H-pyrazol-5-yl)furan-3-carboxylic acid)
- 1804535-12-3(3-Amino-4-(aminomethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde)
- 2172198-23-9(2-(4-chloro-3-methylphenyl)methyl-2-methylbutan-1-ol)
- 2138550-04-4(1-3-(oxolan-3-yloxy)propylcyclopropane-1-sulfonyl chloride)




